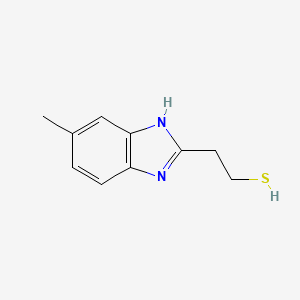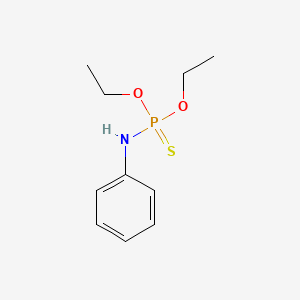
Phosphoramidothioic acid, phenyl-, O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, phenyl-, O,O-diethyl ester is an organophosphorus compound with the molecular formula C10H16NO2PS. This compound is known for its applications in various fields, including agriculture, medicine, and chemical research. It is characterized by the presence of a phosphoramidothioic acid group bonded to a phenyl ring and two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, phenyl-, O,O-diethyl ester typically involves the reaction of phenylphosphorodichloridate with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
PhPCl2+2Et2NH→PhP(NEt2)2+2HCl
This intermediate is then treated with sulfur to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, phenyl-, O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphoramidothioic acid esters.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid esters and derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidothioic acid, phenyl-, O,O-diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, phenyl-, O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidothioic acid, O,O-diethyl ester: Similar in structure but lacks the phenyl group.
Phosphoramidothioic acid, O,S-dimethyl ester: Contains a methyl group instead of an ethyl group.
Phosphoramidothioic acid, O,O-dimethyl ester: Similar but with two methyl ester groups instead of ethyl.
Uniqueness
Phosphoramidothioic acid, phenyl-, O,O-diethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
3694-54-0 |
|---|---|
Molecular Formula |
C10H16NO2PS |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-diethoxyphosphinothioylaniline |
InChI |
InChI=1S/C10H16NO2PS/c1-3-12-14(15,13-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,15) |
InChI Key |
VTOGWEUSGRPLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


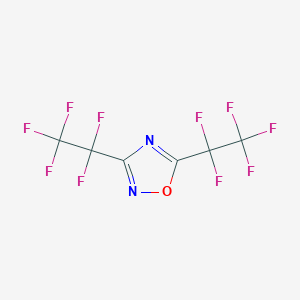
![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
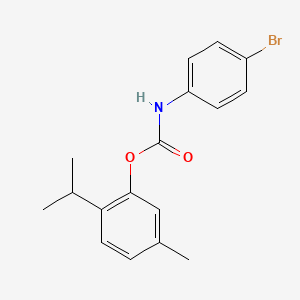
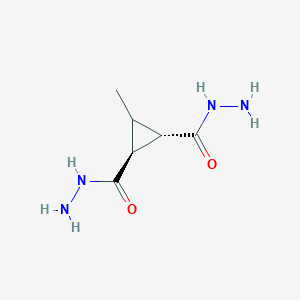
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
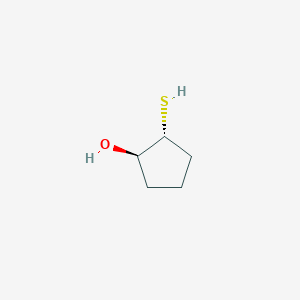

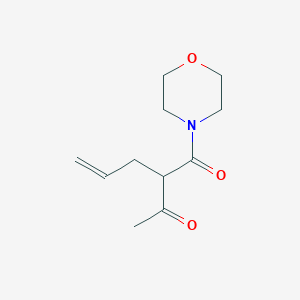
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
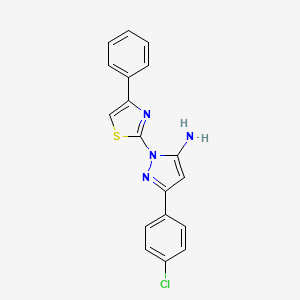
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

